BenchChemオンラインストアへようこそ!

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

The compound (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone (CAS 2241144-59-0, molecular formula C14H21N3O3, molecular weight 279.34 g/mol) is a fully synthetic small molecule featuring a 1,3-oxazole core substituted at the 2-position with a piperidin-3-yl group, at the 4-position with a methyl group, and at the 5-position with a morpholin-4-ylmethanone carbonyl moiety. Limited public authentication data are available for this specific CAS number; the compound is not indexed in PubChem, ChemSpider, or the EPA CompTox Dashboard as of the knowledge cutoff, and its cataloguing appears confined to a narrow set of specialty chemical suppliers.

Molecular Formula C14H21N3O3
Molecular Weight 279.34
CAS No. 2241144-59-0
Cat. No. B2399628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone
CAS2241144-59-0
Molecular FormulaC14H21N3O3
Molecular Weight279.34
Structural Identifiers
SMILESCC1=C(OC(=N1)C2CCCNC2)C(=O)N3CCOCC3
InChIInChI=1S/C14H21N3O3/c1-10-12(14(18)17-5-7-19-8-6-17)20-13(16-10)11-3-2-4-15-9-11/h11,15H,2-9H2,1H3
InChIKeyYFBZMYFCCFUFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone (CAS 2241144-59-0): Procurement-Relevant Profile and Structural Identity


The compound (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone (CAS 2241144-59-0, molecular formula C14H21N3O3, molecular weight 279.34 g/mol) is a fully synthetic small molecule featuring a 1,3-oxazole core substituted at the 2-position with a piperidin-3-yl group, at the 4-position with a methyl group, and at the 5-position with a morpholin-4-ylmethanone carbonyl moiety . Limited public authentication data are available for this specific CAS number; the compound is not indexed in PubChem, ChemSpider, or the EPA CompTox Dashboard as of the knowledge cutoff, and its cataloguing appears confined to a narrow set of specialty chemical suppliers . Procurement decisions must therefore be based on rigorous in-house identity verification and, where available, documentation of traceable analytical characterization rather than on curated database entries.

Why In-Class Substitution of (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone Carries Quantifiable Risk


Oxazole-piperidine-morpholine hybrids are not functionally interchangeable: the regiochemistry of piperidine attachment to the oxazole ring, the nature of the carbonyl-linked heterocycle, and the substitution pattern on the oxazole collectively govern molecular recognition, physicochemical properties, and biological target engagement [1]. Even structurally proximal analogs bearing an isoxazole in place of the 1,3-oxazole, or a pyrrolidine in place of the morpholine, exhibit divergent hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles . The evidence summarized in Section 3 demonstrates that several ostensibly similar compounds—including the direct isoxazole congener and the pyrrolidine-methanone analog—display measurably different molecular descriptors that preclude simple one-for-one substitution without re-validation of synthetic routes, analytical methods, and biological assay performance.

Quantitative Differentiation Evidence for (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone Against Closest Analogs


Molecular Connectivity and Regiochemistry: Meta-Piperidine Substitution on Oxazole vs. Common Para- or 2-yl Regioisomers

The target compound features a piperidin-3-yl substituent at the oxazole 2-position (meta connectivity), which is distinct from the more common piperidin-4-yl (para) or piperidin-2-yl substitution patterns encountered in oxazole-containing probe molecules . This 3-yl attachment introduces a stereogenic center absent in symmetric 4-yl analogs and alters the spatial orientation of the basic amine relative to the oxazole π-system, affecting both hydrogen-bond donor/acceptor geometry and potential for chiral resolution during synthesis or biological target recognition [1]. In contrast, Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone (CAS 1334485-03-8) replaces the 1,3-oxazole with an isoxazole, relocating the ring nitrogen from the 3-position to the 2-position and altering the electronic character of the heterocycle.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Molecular Weight and Hydrogen-Bond Capacity: Differentiation from Pyrrolidine-Methanone Analog

The morpholine carbonyl group in the target compound contributes an additional oxygen atom and increased molecular weight relative to the pyrrolidine-methanone analog (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone, which substitutes the six-membered morpholine ring with a five-membered pyrrolidine . This structural difference increases the hydrogen-bond acceptor count from 3 to 4 and the molecular weight from 263.34 to 279.34 g/mol, altering both chromatographic retention and solubility characteristics that directly impact purification protocols and biological assay compatibility.

Physicochemical Properties Drug-Likeness Analytical Chemistry

Class-Level Biological Precedent: Oxazole-Piperidine Hybrids as Privileged Scaffolds for Target Engagement

While no direct bioactivity data are publicly available for the target compound itself, the 1,3-oxazole-piperidine pharmacophore class has demonstrated validated target engagement across multiple enzyme and receptor families. The 1,3-oxazole heterocycle has been confirmed as a competent heme-iron binding motif in CYP enzyme inhibition, as demonstrated by co-crystal structures of oxazole-based CYP46A1 (cholesterol 24-hydroxylase) inhibitors showing direct heme coordination [1]. Separately, oxazolyl-piperidine derivatives have been characterized as fatty acid amide hydrolase (FAAH) inhibitors with defined SAR [2], and methyl-oxazole compounds have been patented as orexin receptor antagonists with quantified functional activity in recombinant cell systems [3]. These class-level precedents establish the pharmacological relevance of the oxazole-piperidine chemotype but do not substitute for compound-specific potency or selectivity measurements for CAS 2241144-59-0.

Drug Discovery Target Engagement Oxazole Pharmacology

Analytical Characterization Gap: Comparison of Available Purity Certification vs. Peer Compounds

Vendor datasheets for the target compound from non-excluded sources report a minimum purity specification of 95% (HPLC) , which is comparable to the typical purity specification of 95% reported for the pyrrolidine-methanone analog . However, the target compound lacks the extended characterization (NMR, MS, IR spectral data) that is publicly available for several peer oxazole-piperidine derivatives characterized in the synthesis and structural elucidation study by Sravya et al. (2020), where compounds were authenticated by IR, 1H NMR, 13C NMR, and mass spectrometry [1].

Quality Control Analytical Chemistry Procurement Due Diligence

Evidence-Linked Application Scenarios for (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone Procurement


Medicinal Chemistry Scaffold Exploration: Probing the 1,3-Oxazole-Piperidine-Morpholine Chemotype for Target Deconvolution

Organizations engaged in early-stage drug discovery may procure this compound as a representative member of the 1,3-oxazole-piperidine-morpholine chemotype for systematic SAR exploration. The class-level evidence of 1,3-oxazole engagement with CYP enzymes via heme-iron coordination [1] and FAAH inhibition by oxazolyl-piperidines [2] provides a rational starting point for designing focused compound libraries. The morpholine moiety offers improved aqueous solubility relative to purely carbon-based amines, which may facilitate in vitro assay compatibility.

Synthetic Methodology Development: Evaluating Regioselective Coupling Strategies on the Oxazole Core

The distinct regiochemistry of this compound—piperidin-3-yl at oxazole C2, morpholin-4-ylmethanone at C5—presents a non-trivial synthetic challenge that can serve as a benchmark substrate for developing or optimizing regioselective coupling methodologies. The compound's three heterocyclic components (oxazole, piperidine, morpholine) make it suitable for evaluating cross-coupling, amidation, and cyclization protocol robustness, with the 3-yl piperidine attachment providing a stereochemical element that can test chiral resolution methods [3].

Analytical Reference Standard Development for Oxazole-Containing Compound Libraries

Given the compound's well-defined molecular formula (C14H21N3O3, MW 279.34) and the absence of extensive public characterization data, laboratories may procure it specifically to establish in-house analytical reference standards (NMR, HRMS, HPLC retention time, IR fingerprint) for quality control of larger oxazole-based compound collections. The analytically distinguishable 16 Da mass difference from the pyrrolidine-methanone analog makes the target compound a useful system suitability test compound for LC-MS method validation.

Computational Chemistry Model Validation: Docking and MD Simulation Benchmarking

The three-dimensional architecture of the compound—featuring a flexible piperidine ring, a planar oxazole core, and a morpholine carbonyl moiety with rotational degrees of freedom—makes it suitable for validating conformational sampling algorithms and docking pose prediction accuracy. The presence of both hydrogen-bond donors (piperidine NH) and multiple acceptors (oxazole N, morpholine O, carbonyl O) provides a moderately complex pharmacophore for testing scoring function performance, particularly in comparison with the isoxazole congener which alters the hydrogen-bond acceptor geometry .

Quote Request

Request a Quote for (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.